2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
CAS No.: 86604-74-2
Cat. No.: VC0194852
Molecular Formula: C8H11Cl2NO
Molecular Weight: 208.09
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86604-74-2 |
|---|---|
| Molecular Formula | C8H11Cl2NO |
| Molecular Weight | 208.09 |
| IUPAC Name | 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H |
| SMILES | CC1=C(C=CN=C1CCl)OC.Cl |
| Appearance | White Solid |
| Melting Point | 145-149°C |
Introduction
Chemical Properties
Structure and Nomenclature
| Property | Value |
|---|---|
| IUPAC Name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride |
| Molecular Formula | C₈H₁₀ClNO·HCl |
| Molecular Weight | 220.09 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| State at Room Temperature | Solid |
The structural features of this compound can be compared to similar pyridine derivatives found in chemical databases. The basic structure consists of a pyridine ring with the nitrogen at position 1, a chloromethyl group (-CH₂Cl) at position 2, a methyl group (-CH₃) at position 3, and a methoxy group (-OCH₃) at position 4 .
Physical and Chemical Properties
The physical and chemical properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride can be estimated based on comparable pyridine derivatives with similar substitution patterns:
Table 2: Physical and Chemical Properties
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Melting Point | 150-200°C | Based on similar pyridine hydrochloride salts |
| Solubility | Soluble in water, alcohols; less soluble in non-polar solvents | Typical for pyridine hydrochloride salts |
| Stability | Stable under standard conditions; potentially hygroscopic | Common characteristic of hydrochloride salts |
| pH (aqueous solution) | Acidic | Due to hydrochloride salt formation |
| UV Absorption | Maximum around 260-280 nm | Typical for substituted pyridines |
The chloromethyl group at position 2 is particularly important for the compound's reactivity profile, as it provides an electrophilic site for nucleophilic substitution reactions . The methoxy group at position 4 affects the electron distribution in the aromatic ring, potentially influencing reactivity patterns in both nucleophilic and electrophilic reactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride likely follows pathways similar to those employed for related chloromethylpyridine derivatives. Based on documented synthetic routes for analogous compounds, several approaches can be proposed.
One potential synthetic pathway could involve the following key steps:
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Preparation of a suitably substituted pyridine precursor with methyl and methoxy groups
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Introduction of the hydroxymethyl group at position 2
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Conversion of the hydroxymethyl to chloromethyl group
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Formation of the hydrochloride salt
Detailed Synthetic Route
A detailed synthetic pathway can be adapted from the preparation method described for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride , with modifications to account for the different substitution pattern:
Step 1: Preparation of 4-methoxy-3-methylpyridine
Starting with a suitable precursor such as 3-methyl-4-pyridone, the methoxy group can be introduced using methylation reagents like dimethyl sulfate in the presence of a base.
Step 2: Oxidation to form N-oxide
The pyridine derivative is oxidized using hydrogen peroxide in glacial acetic acid to form the corresponding N-oxide .
Step 3: Hydroxymethylation
The N-oxide undergoes hydroxymethylation at position 2, typically using acetic anhydride at elevated temperatures (120-140°C), followed by hydrolysis with sodium hydroxide solution .
Step 4: Chlorination
The hydroxymethyl group is converted to a chloromethyl group using thionyl chloride in dichloromethane under controlled temperature conditions (0-3°C) .
Step 5: Formation of the hydrochloride salt
The free base is treated with hydrogen chloride in an appropriate solvent to form the hydrochloride salt.
Table 3: Synthetic Route Reagents and Conditions
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Methoxylation | Dimethyl sulfate, NaOH | 2-4°C, 3-6h | 70-85% |
| N-oxide formation | H₂O₂, Glacial acetic acid | 50-80°C, 3-6h | 65-80% |
| Hydroxymethylation | Acetic anhydride, NaOH | 140°C (reflux), then 90°C | 50-60% |
| Chlorination | Thionyl chloride, Dichloromethane | 0-3°C, then room temperature | 75-85% |
| Salt formation | HCl, Ethanol | Room temperature | >95% |
This synthetic route offers several advantages, including relatively mild conditions, commercially available reagents, and moderate to good yields at each step .
Analytical Characterization
Spectroscopic Analysis
The structural confirmation and purity assessment of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride would typically involve various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would likely show the following characteristic signals:
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Aromatic protons: Two signals for H-5 and H-6 in the range δ 7.0-8.5 ppm
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Methoxy protons: Singlet around δ 3.8-4.0 ppm (3H)
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Methyl protons: Singlet around δ 2.2-2.4 ppm (3H)
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Chloromethyl protons: Singlet around δ 4.6-4.9 ppm (2H)
¹³C NMR would show signals for each carbon atom in the molecule, including:
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Pyridine ring carbons (δ 120-160 ppm)
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Methoxy carbon (δ 55-60 ppm)
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Methyl carbon (δ 15-20 ppm)
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Chloromethyl carbon (δ 40-45 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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C-H stretching (2800-3100 cm⁻¹)
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C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹)
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C-O stretching of the methoxy group (1000-1300 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
Mass Spectrometry
Mass spectrometry would provide molecular weight confirmation and fragmentation pattern analysis. For the free base (C₈H₁₀ClNO), the molecular ion peak would be expected at m/z 183, with characteristic fragmentation patterns including loss of the chloromethyl group (m/z 148) and the methoxy group (m/z 152).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed to assess purity and to separate the compound from potential impurities or related substances.
Table 4: Typical HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse phase, 250 × 4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile/water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Estimated 5-8 minutes |
| Sample Preparation | Dissolution in methanol or acetonitrile/water mixture |
Biochemical and Pharmacological Properties
Structure-Activity Relationships
The specific substitution pattern in 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride may contribute to unique structure-activity relationships:
Table 5: Functional Groups and Their Potential Biological Significance
| Functional Group | Position | Potential Biological Significance |
|---|---|---|
| Chloromethyl | 2 | Reactive center for covalent binding; alkylating properties |
| Methyl | 3 | Influences lipophilicity; affects steric interactions |
| Methoxy | 4 | Hydrogen bond acceptor; influences electronic distribution |
| Pyridinium | 1 | Charged center (as HCl salt); affects solubility and distribution |
Industrial Applications
Synthetic Applications
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride has potential applications as a synthetic intermediate in various fields:
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Pharmaceutical Industry:
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Building block for active pharmaceutical ingredients
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Precursor for compounds with antimicrobial, antiviral, or anticancer activities
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Intermediate in the synthesis of compounds targeting specific receptors or enzymes
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Agrochemical Industry:
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Intermediate in the synthesis of crop protection agents
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Precursor for plant growth regulators
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Materials Science:
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Precursor for specialty polymers
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Component in the development of functional materials with specific properties
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Scale-Up Considerations
For industrial-scale production, several factors require consideration:
Table 6: Industrial Scale-Up Considerations
| Aspect | Considerations |
|---|---|
| Process Safety | Exothermic reactions during chlorination step; handling of reactive reagents |
| Environmental Impact | Solvent selection; waste management; green chemistry principles |
| Cost Efficiency | Reagent selection; process optimization; yield improvement |
| Quality Control | Establishment of specifications; analytical method validation |
| Regulatory Compliance | Safety data sheet preparation; transportation regulations |
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